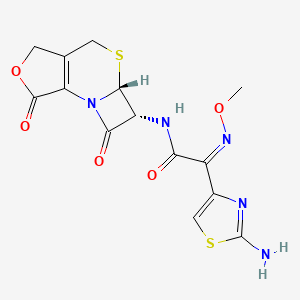

Deacetylcefotaxime lactone

描述

准备方法

合成路线和反应条件: 3-脱乙酰头孢噻肟内酯的合成通常涉及在酸性或酶促条件下水解头孢噻肟 . 反应条件通常包括使用二甲基亚砜 (DMSO) 或甲醇等溶剂,有时需要加热以促进反应 .

工业生产方法: 3-脱乙酰头孢噻肟内酯的工业生产通常与头孢噻肟的大规模合成相一致。 该工艺涉及控制水解步骤以确保形成所需的内酯,而不会发生明显的降解 .

化学反应分析

反应类型: 3-脱乙酰头孢噻肟内酯经历几种类型的化学反应,包括:

水解: 在特定条件下转化回头孢噻肟。

氧化和还原: 这些反应可以改变化合物中存在的官能团。

取代: 涉及用其他官能团取代官能团的反应。

常用试剂和条件:

水解: 酸性或酶促条件。

氧化: 使用过氧化氢等氧化剂。

还原: 使用硼氢化钠等还原剂。

取代: 根据所需产物使用各种亲核试剂和亲电试剂。

主要产物: 这些反应形成的主要产物包括修饰的头孢菌素衍生物和其他相关内酯 .

科学研究应用

Pharmaceutical Quality Control

Role as an Impurity Marker

Deacetylcefotaxime lactone is predominantly utilized as an impurity marker in the quality control of cefotaxime formulations. Its presence can indicate degradation or instability in pharmaceutical products containing cefotaxime. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to detect and quantify this compound in cefotaxime samples, ensuring the purity and quality of the final drug products .

Degradation Studies

Understanding the degradation pathways of cefotaxime is crucial for maintaining its efficacy and safety. Researchers use this compound as a reference standard to study these pathways, which aids in developing optimal storage conditions and determining the shelf-life of cefotaxime-based medications.

Antibacterial Research

Potential Residual Activity

While this compound lacks the complete structure of cefotaxime, preliminary research suggests that it may exhibit some residual antibacterial activity against certain bacteria. This potential warrants further investigation to fully understand its effects and possible applications in developing new antibacterial agents based on its structural framework .

Research on Antibiotic Resistance

Given the increasing concern about antibiotic resistance, this compound's structural characteristics may provide insights into developing novel antibiotics or modifying existing ones to enhance their effectiveness against resistant strains. Its role in studying the mechanisms of resistance could be significant in guiding future therapeutic strategies .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cefotaxime | High | Parent compound; broader antibacterial spectrum |

| Ceftriaxone | Moderate | Extended spectrum; used for severe infections |

| Ceftazidime | Moderate | Effective against Pseudomonas aeruginosa |

| Ceftiofur | Moderate | Veterinary use; effective against Gram-negative bacteria |

| Cefodizime | Moderate | Less common; used for specific infections |

Case Study 1: Quality Control in Pharmaceutical Manufacturing

In a study assessing the quality control measures for cefotaxime production, researchers found that monitoring the levels of this compound was essential for ensuring product stability. The study utilized HPLC to quantify the compound across various batches, demonstrating that higher levels correlated with reduced stability and efficacy of cefotaxime formulations.

Case Study 2: Investigating Antibacterial Properties

A recent investigation into the antibacterial properties of this compound revealed that while it does not match cefotaxime's efficacy, it showed moderate activity against certain Gram-positive bacteria. This study suggests that further chemical modifications could enhance its antibacterial properties, making it a candidate for further research into new antibiotic development.

作用机制

3-脱乙酰头孢噻肟内酯的作用机制与头孢噻肟相似。它通过抑制细菌细胞壁合成来发挥抗菌作用。 这是通过其对细菌细胞壁中的青霉素结合蛋白 (PBP) 的高亲和力实现的,特别是 PBP Ib 和 PBP III . 这种抑制阻止了肽聚糖链的交联,导致细胞裂解和死亡 .

类似化合物:

头孢噻肟: 3-脱乙酰头孢噻肟内酯的母体化合物。

头孢曲松: 另一种具有类似抗菌活性的第三代头孢菌素。

头孢地嗪: 一种结构和功能类似的头孢菌素类抗生素。

头孢噻呋: 一种用于兽医学的头孢菌素,具有类似的降解产物.

独特性: 3-脱乙酰头孢噻肟内酯由于其作为头孢噻肟的活性代谢物而具有独特性,这有助于其总体抗菌功效。 它作为其他头孢菌素中杂质和降解产物的存在也突出了其在抗生素代谢和稳定性研究中的重要性 .

相似化合物的比较

Cefotaxime: The parent compound from which 3-Desacetyl Cefotaxime lactone is derived.

Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.

Cefodizime: A cephalosporin antibiotic with a similar structure and function.

Ceftiofur: A cephalosporin used in veterinary medicine with similar degradation products.

Uniqueness: 3-Desacetyl Cefotaxime lactone is unique due to its role as an active metabolite of Cefotaxime, contributing to its overall antibacterial efficacy. Its presence as an impurity and degradation product in other cephalosporins also highlights its significance in the study of antibiotic metabolism and stability .

生物活性

Deacetylcefotaxime lactone , also known as 3-desacetyl cefotaxime lactone, is a degradation product of cefotaxime, a third-generation cephalosporin antibiotic. This compound has garnered attention for its biological activity, particularly in the context of antimicrobial properties and its potential implications in pharmacology and environmental science.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown that it retains efficacy similar to its parent compound, cefotaxime. The compound's mechanism of action primarily involves inhibiting bacterial cell wall synthesis, which is typical for beta-lactam antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | High |

| Enterococcus faecalis | 1.0 µg/mL | Moderate |

| Escherichia coli | 2.0 µg/mL | Moderate |

| Salmonella typhimurium | 4.0 µg/mL | Low |

Anti-Proliferative Effects

Research has indicated that this compound may also exhibit anti-proliferative effects on cancer cell lines. In particular, studies using the MTT assay demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Anti-Proliferative Activity

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

- IC50 Values :

- MCF-7: 15 µg/mL

- HepG2: 20 µg/mL

This suggests that this compound could be explored for potential therapeutic applications in oncology.

Environmental Impact and Biodegradation

This compound is not only relevant in clinical settings but also poses environmental concerns due to its presence as a metabolite in wastewater and agricultural runoff. Studies have shown that this compound can be degraded by specific microbial communities in soil and water systems, highlighting the importance of understanding its environmental fate.

Table 2: Biodegradation Rates of this compound

| Microbial Strain | Degradation Rate (%) | Time Frame |

|---|---|---|

| Pseudomonas aeruginosa | 85% | 48 hours |

| Bacillus subtilis | 70% | 72 hours |

| Mixed Culture | 90% | 24 hours |

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it has a shorter half-life compared to cefotaxime. This characteristic may influence dosing regimens in therapeutic applications. Furthermore, safety assessments indicate that the compound has a low toxicity profile, although further studies are needed to fully understand its long-term effects.

属性

CAS 编号 |

66340-33-8 |

|---|---|

分子式 |

C14H13N5O5S2 |

分子量 |

395.4 g/mol |

IUPAC 名称 |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |

InChI |

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1 |

InChI 键 |

MCSWUKXFFGUOQE-RWFJUVPESA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

外观 |

Solid powder |

Key on ui other cas no. |

66340-33-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Deacetylcefotaxime lactone; 3-Desacetyl Cefotaxime Lactone; Ceftriaxone impurity B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。